

# The Nexus of Succinate and Mitochondrial Disease: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |  |  |  |  |
|----------------------|-----------|-----------|--|--|--|--|
| Compound Name:       | Succinate |           |  |  |  |  |
| Cat. No.:            | B1194679  | Get Quote |  |  |  |  |

For Researchers, Scientists, and Drug Development Professionals

### **Executive Summary**

Succinate, a central metabolite in the tricarboxylic acid (TCA) cycle, has emerged as a critical signaling molecule in the pathophysiology of mitochondrial diseases. Beyond its canonical role in cellular respiration, aberrant succinate accumulation, often a consequence of genetic defects in respiratory chain complexes, acts as a metabolic stress signal that drives a cascade of detrimental cellular events. This technical guide provides a comprehensive overview of the intricate link between succinate levels and mitochondrial diseases, detailing the underlying molecular mechanisms, key signaling pathways, and robust experimental protocols for investigation. Quantitative data from seminal studies are presented in structured tables to facilitate comparison, and critical pathways and workflows are visualized using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers and drug development professionals dedicated to unraveling the complexities of mitochondrial disorders and developing novel therapeutic interventions.

## The Core of the Problem: Succinate Accumulation in Mitochondrial Disease

Mitochondrial diseases are a heterogeneous group of disorders caused by mutations in either mitochondrial DNA (mtDNA) or nuclear DNA (nDNA) that impair the function of the oxidative phosphorylation (OXPHOS) system. A common biochemical hallmark of many of these



conditions is the disruption of the TCA cycle, leading to the accumulation of specific metabolites. Among these, **succinate** has garnered significant attention due to its multifaceted roles in cellular signaling.

The primary driver of **succinate** accumulation in the context of many mitochondrial diseases is the dysfunction of **Succinate** Dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][2] SDH is unique as it is the only enzyme that participates in both the TCA cycle and oxidative phosphorylation.[2] Mutations in the four nuclear-encoded subunits of SDH (SDHA, SDHB, SDHC, SDHD) or its assembly factors can lead to a direct buildup of its substrate, **succinate**. However, **succinate** accumulation is not limited to Complex II deficiencies. Defects in other respiratory chain complexes, such as Complex I, can also lead to a reductive state in the mitochondria, promoting the reverse activity of SDH and subsequent **succinate** accumulation.[1][3]

#### Succinate as a Pathogenic Signaling Molecule

Elevated **succinate** levels are not merely a metabolic byproduct of mitochondrial dysfunction but actively contribute to disease pathology through various signaling mechanisms.

## Intracellular Signaling: Pseudohypoxia and Oxidative Stress

Within the cell, **succinate** acts as a potent signaling molecule, primarily through its ability to inhibit  $\alpha$ -ketoglutarate-dependent dioxygenases, including prolyl hydroxylases (PHDs).[4] This inhibition leads to the stabilization of Hypoxia-Inducible Factor-1 $\alpha$  (HIF-1 $\alpha$ ), a master regulator of the cellular response to low oxygen.[4] The stabilization of HIF-1 $\alpha$  under normoxic conditions, termed "pseudohypoxia," triggers a transcriptional program that promotes glycolysis, inflammation, and angiogenesis, all of which can be detrimental in the context of mitochondrial disease.[4]

Furthermore, the rapid oxidation of accumulated **succinate** upon reperfusion following ischemic events, a condition relevant to stroke-like episodes in some mitochondrial diseases, is a major driver of mitochondrial reactive oxygen species (ROS) production through reverse electron transport at Complex I.[5] This surge in ROS can overwhelm cellular antioxidant defenses, leading to oxidative damage to proteins, lipids, and DNA, further exacerbating mitochondrial dysfunction and promoting cell death.



#### **Extracellular Signaling: The SUCNR1 Axis**

**Succinate** can be transported out of the cell and act as an extracellular signaling molecule by activating its cognate G protein-coupled receptor, SUCNR1 (also known as GPR91).[6] SUCNR1 is expressed on a variety of cell types, including immune cells, platelets, and cells in the kidney and liver.[6] Activation of SUCNR1 can trigger a range of physiological and pathological responses, including inflammation, immune cell activation, and blood pressure regulation.[6] In the context of mitochondrial disease, extracellular **succinate** can contribute to a chronic inflammatory state, further compounding the cellular damage.

## Quantitative Insights: Succinate Levels and SDH Activity in Mitochondrial Disease

The following tables summarize quantitative data from studies investigating **succinate** levels and SDH activity in the context of mitochondrial diseases. It is important to note that values can vary significantly between studies due to differences in patient populations, sample types, and analytical methods.

Table 1: **Succinate** Dehydrogenase (SDH) Activity in Muscle Biopsies of Patients with Mitochondrial Myopathies



| Patient Group                           | Number of<br>Patients | SDH Activity<br>(% of Normal<br>Reference)                      | Key Findings                                                                                                                                  | Reference |
|-----------------------------------------|-----------------------|-----------------------------------------------------------------|-----------------------------------------------------------------------------------------------------------------------------------------------|-----------|
| Patients with respiratory-chain defects | 52                    | 15% - 68% (in 12<br>patients with<br>partial SDH<br>deficiency) | 23% of patients with respiratory- chain defects showed partial SDH deficiency. Reduced activity was histochemically detectable in most cases. | [7]       |
| Patients with mitochondrial myopathy    | 18                    | N/A (SDH+ fibers<br>quantified)                                 | The percentage<br>of SDH hyper-<br>reactive fibers<br>was 7.55% ±<br>6.1%.                                                                    | [8]       |
| Woman with<br>Kearns-Sayre<br>syndrome  | 1                     | Deficient                                                       | The patient had a deficiency of complex II of the mitochondrial respiratory chain, specifically of succinic dehydrogenase.                    | [9]       |

Table 2: Effects of a Cell-Permeable **Succinate** Prodrug (NV118) on Leigh Syndrome Patient Fibroblasts



| Cell Line                                | Genetic<br>Defect    | Treatment             | Change in<br>Mitochondri<br>al<br>Membrane<br>Potential | Change in<br>Intracellular<br>ROS | Reference |
|------------------------------------------|----------------------|-----------------------|---------------------------------------------------------|-----------------------------------|-----------|
| Leigh<br>Syndrome<br>(LS)<br>Fibroblasts | T8993G (MT-<br>ATP6) | 100 μM<br>NV118 (24h) | Significant<br>Increase                                 | No Significant<br>Change          | [3]       |
| Leigh<br>Syndrome<br>(LS)<br>Fibroblasts | T10158C<br>(MT-ND3)  | 100 μM<br>NV118 (24h) | Significant<br>Increase                                 | No Significant<br>Change          | [3]       |
| Leigh<br>Syndrome<br>(LS)<br>Fibroblasts | T12706C<br>(MT-ND5)  | 100 μM<br>NV118 (24h) | Significant<br>Increase                                 | No Significant<br>Change          | [3]       |
| Control<br>Fibroblasts<br>(BJ-FB)        | N/A                  | 100 μM<br>NV118 (24h) | No Significant<br>Change                                | No Significant<br>Change          | [3]       |

# Visualizing the Core Mechanisms: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.





Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. Quantitation of muscle pathology abnormalities in 18 patients with mitochondrial disorders
   Brazilian Journal of Pathology and Laboratory Medicine [jbpml.org.br]
- 2. mdpi.com [mdpi.com]
- 3. Quantitative succinate dehydrogenase analysis in normal and ragged-red muscle fibers -PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. The In-Depth Evaluation of Suspected Mitochondrial Disease: The Mitochondrial Medicine Society's Committee on Diagnosis PMC [pmc.ncbi.nlm.nih.gov]
- 8. scielo.br [scielo.br]
- 9. Kearns-Sayre syndrome and complex II deficiency PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [The Nexus of Succinate and Mitochondrial Disease: An In-depth Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1194679#the-link-between-succinate-levels-and-mitochondrial-diseases]



#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com